3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid
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Overview
Description
3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,8-dimethyl-1,2,4-triazole with a suitable pyridazine derivative in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial properties.
1,2,4-Triazolo[1,5-c]pyrimidine: Investigated for its potential as a kinase inhibitor.
Uniqueness
The uniqueness of 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid lies in its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14/h5H,3-4H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGACMJHUIBPMDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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